molecular formula C28H30N6O B2662239 (4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone CAS No. 1111420-51-9

(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone

Cat. No. B2662239
CAS RN: 1111420-51-9
M. Wt: 466.589
InChI Key: BPTBUHZVIHZHRV-UHFFFAOYSA-N
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Description

“(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone” is a novel 5-HT3 receptor antagonist . It has been studied for its potential antidepressant effects . The compound has an optimal log P value of 2.84 and a pA2 value of 7.3, which is greater than that of ondansetron .


Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced computational tools and software. A 3D-QSAR study on a series of similar compounds has been performed, which involved homology modeling based on a template structure with a high sequence identity and resolution .

Mechanism of Action

The compound is a 5-HT3 receptor antagonist and has shown antidepressant-like activity in rodent models of depression . It has been found to produce antidepressant-like effects in the forced swim test without affecting baseline locomotion . It also potentiated the 5-HTP induced head twitches response in mice and antagonized reserpine induced hypothermia in rats .

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O/c35-28(33-19-17-31(18-20-33)24-9-5-2-6-10-24)23-11-14-32(15-12-23)27-26-21-25(22-7-3-1-4-8-22)30-34(26)16-13-29-27/h1-10,13,16,21,23H,11-12,14-15,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTBUHZVIHZHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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